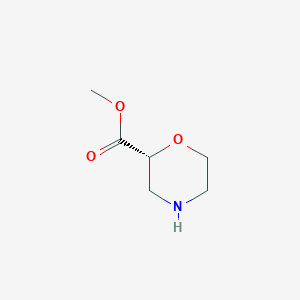

(R)-Methyl morpholine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTITWBGWTASYEG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680189 | |

| Record name | Methyl (2R)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314999-04-6 | |

| Record name | Methyl (2R)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R Methyl Morpholine 2 Carboxylate

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure compounds such as (R)-Methyl morpholine-2-carboxylate is a critical task in organic chemistry, particularly for applications in pharmaceuticals and materials science. Stereoselective strategies are paramount to ensure that only the desired stereoisomer is formed, avoiding the complex separation of enantiomeric or diastereomeric mixtures.

Asymmetric Catalysis for Enantioselective Routes

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is often preferred due to its efficiency and economic viability compared to using stoichiometric chiral reagents. nih.gov

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. While direct organocatalytic routes to this compound are not extensively documented, related strategies have been successfully applied to the synthesis of chiral morpholine (B109124) scaffolds. For instance, intramolecular aza-Michael additions catalyzed by chiral amines or Brønsted acids can be used to construct the morpholine ring enantioselectively. nih.gov Researchers have also developed and utilized morpholine-based organocatalysts for various reactions, such as the 1,4-addition of aldehydes to nitroolefins, underscoring the synergy between this structural motif and organocatalysis. frontiersin.org These precedents suggest a strong potential for developing a direct organocatalytic method for the target molecule.

Transition-metal catalysis is one of the most effective methods for generating chiral molecules due to its high efficiency and atom economy. nih.gov A notable advancement in the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. This "after cyclization" strategy has proven highly effective. nih.gov

A key breakthrough involves the use of a rhodium complex with a large-bite-angle bisphosphine ligand, such as (R,R,R)-SKP. This catalytic system has been successfully used for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The reaction is typically performed in a non-coordinating solvent like dichloromethane (B109758) (DCM). The presence of an N-acyl directing group on the dehydromorpholine substrate is often crucial for activation and achieving high enantioselectivity. nih.gov

| Substrate (N-substituent) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| N-Cbz | [Rh(cod)2]SbF6 / (R,R,R)-SKP | >99 | 98 | nih.gov |

| N-Boc | [Rh(cod)2]SbF6 / (R,R,R)-SKP | >99 | 97 | nih.gov |

| N-Ac | [Rh(cod)2]SbF6 / (R,R,R)-SKP | >99 | 95 | nih.gov |

| N-Ts | [Rh(cod)2]SbF6 / (R,R,R)-SKP | >99 | 92 | nih.gov |

Table 1: Asymmetric Hydrogenation of Dehydromorpholines Catalyzed by a SKP–Rh Complex. nih.gov

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity. Although specific biocatalytic routes to this compound are not prominently featured in the literature, general enzymatic methods hold promise. For example, lipases are commonly used for the kinetic resolution of racemic esters or alcohols. A racemic mixture of methyl morpholine-2-carboxylate could potentially be resolved through enantioselective hydrolysis, where a lipase (B570770) selectively hydrolyzes the (S)-enantiomer to its corresponding carboxylic acid, leaving the desired (R)-ester untouched. Similarly, transesterification reactions catalyzed by enzymes could also achieve the desired separation.

Chiral Pool Synthesis from Precursors

Chiral pool synthesis involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages the existing stereocenters of the starting material to build the target molecule. Amino acids, sugars, and hydroxy acids are common chiral pool sources. researcher.life

For the synthesis of this compound, enantiopure amino acids like L-serine or L-threonine are logical precursors. For instance, the synthesis of morpholine derivatives has been achieved starting from O-protected α-hydroxy amino acids. researchgate.net A general route could involve the N-alkylation of a serine or threonine methyl ester with a two-carbon unit bearing leaving groups (e.g., 1,2-dihaloethane or an epoxide), followed by intramolecular cyclization to form the morpholine ring. The stereocenter from the starting amino acid directly translates to the stereocenter in the final product.

| Chiral Precursor | Key Synthetic Steps | Resulting Scaffold | Reference |

| L-Serine | Reductive amination, cyclization | Morpholine-2-carboxylic acid derivatives | researchgate.net |

| L-Threonine | Reductive amination, intramolecular trans-acetalization | Substituted morpholine derivatives | researchgate.net |

| (R)-Epichlorohydrin | Ring-opening with an amino alcohol, cyclization | 5-Substituted morpholine derivatives | frontiersin.org |

Table 2: Examples of Chiral Pool Precursors for Morpholine Synthesis.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate. The auxiliary then directs a subsequent stereocenter-forming reaction to proceed diastereoselectively, often due to steric hindrance that blocks one face of the molecule. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

A well-established method for synthesizing chiral β-amino esters, which are precursors to cyclic structures, is the Evans' asymmetric alkylation. nih.gov In a related context, the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones has been achieved with high diastereoselectivity using pseudoephedrine as a chiral auxiliary. nih.gov In this approach, an arylglyoxal reacts with pseudoephedrine in a Brønsted acid-catalyzed reaction to form a morpholinone product with high selectivity. The morpholine ring can then be converted to the desired 1,2-amino alcohol or other derivatives. nih.gov This methodology provides a robust framework for controlling the stereochemistry at the C2 position of a morpholine-like ring system.

| Chiral Auxiliary | Reaction Type | Application | Reference |

| Evans' Oxazolidinone | Asymmetric Alkylation | Synthesis of chiral 4-substituted prolines | nih.gov |

| Pseudoephedrine | Asymmetric Aldol/Mannich-type Reaction | Synthesis of chiral 1,2-amino alcohols and morpholin-2-ones | nih.gov |

| (S)-Alkyl-N-(2-methylbenzoyl)pyroglutamate | Diastereoselective Hydrogenation | Synthesis of chiral 2-methylcyclohexane carboxylic acids | nih.gov |

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis.

Classical Resolution Techniques for Racemic Precursors

The preparation of enantiomerically pure this compound often begins with a racemic mixture of methyl morpholine-2-carboxylate. Classical resolution techniques remain a cornerstone in separating such racemates, offering practical and scalable methods to isolate the desired (R)-enantiomer. These methods primarily rely on the differential properties of diastereomeric intermediates formed by reacting the racemate with a chiral resolving agent.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful strategy that exploits the differential rates of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This rate difference allows for the preferential conversion of one enantiomer into a new product, leaving the unreacted enantiomer in high enantiomeric excess.

Enzymatic kinetic resolution has emerged as a particularly effective method for the preparation of chiral amino esters. Lipases, a class of enzymes that catalyze the hydrolysis of esters, have demonstrated high enantioselectivity in the resolution of various amino acid esters. acs.orgnih.gov For instance, lipases such as Pseudomonas lipase have been shown to selectively hydrolyze L-amino acid esters from a racemic mixture. nih.gov

A notable application of this methodology involves the enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, a close analog of the target compound. nih.gov In this process, a specific lipase can selectively hydrolyze the (S)-enantiomer of the ester, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. The success of this resolution is highly dependent on the choice of enzyme, solvent, and reaction conditions.

| Enzyme | Substrate Analogue | Selectivity | Reference |

| Lipase | n-butyl 4-benzylmorpholine-2-carboxylate | High for (S)-enantiomer | nih.gov |

| Pseudomonas lipase | Racemic amino acid esters | High for L-enantiomers | nih.gov |

This enzymatic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and the use of environmentally benign catalysts.

Crystallization-Based Enantiomeric Separation

Crystallization-based separation of enantiomers is a widely used industrial method that relies on the formation of diastereomeric salts with different solubilities. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers, unlike enantiomers, have distinct physical properties, including solubility, which allows for their separation by fractional crystallization.

In the context of resolving racemic morpholine-2-carboxylic acid, the precursor to this compound, a chiral base can be employed. The carboxylic acid functionality of the racemate allows for the formation of diastereomeric salts with an enantiomerically pure chiral amine. Common resolving agents include naturally occurring alkaloids like brucine (B1667951) or synthetic chiral amines such as (R)-1-phenylethylamine. academie-sciences.frtcichemicals.com

The process typically involves the following steps:

Reaction of racemic morpholine-2-carboxylic acid with a sub-stoichiometric amount of a chiral base (e.g., (R)-1-phenylethylamine) in a suitable solvent.

Formation of a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Due to differences in solubility, one diastereomeric salt will preferentially crystallize out of the solution.

The crystallized salt is isolated by filtration.

The desired enantiomer of the carboxylic acid is then liberated from the salt by treatment with an achiral acid.

Finally, esterification of the enantiomerically pure carboxylic acid yields this compound.

The efficiency of this separation is highly dependent on the choice of resolving agent and the crystallization solvent. A systematic screening of different chiral bases and solvents is often necessary to achieve optimal separation. tcichemicals.com

| Resolving Agent Type | Example | Application | Reference |

| Chiral Amine | (R)-1-phenylethylamine | Resolution of racemic carboxylic acids | academie-sciences.fr |

| Chiral Acid | Tartaric Acid | Resolution of racemic bases | nih.gov |

Derivatization Strategies for Enhancing Synthetic Utility

Once obtained in its enantiomerically pure form, this compound can be further modified to enhance its utility as a synthetic building block. Derivatization can be targeted at either the ester functionality or the nitrogen atom of the morpholine ring, opening up a wide range of possibilities for creating more complex molecules.

Modification of the Ester Functionality

The methyl ester group of this compound is a versatile handle for various chemical transformations.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol. masterorganicchemistry.com For example, treatment with ethanol (B145695) in the presence of an acid catalyst would yield ethyl (R)-morpholine-2-carboxylate. This allows for the introduction of different alkyl or aryl groups at the ester position, which can be useful for modulating the properties of the final molecule.

Amide Formation: The ester can be converted into an amide by reaction with a primary or secondary amine. This amidation can be achieved directly, often requiring elevated temperatures, or through the use of coupling agents. iajpr.comnih.govrsc.org The synthesis of morpholine-acetamide derivatives has been reported, highlighting the utility of this transformation. nih.gov This provides a route to a diverse array of N-substituted morpholine-2-carboxamides, which are common motifs in medicinal chemistry.

| Reaction | Reagents | Product |

| Transesterification | R'OH, Acid or Base Catalyst | (R)-R'-O-C(=O)-morpholine |

| Amidation | R'R''NH, Coupling Agents | (R)-R'R''N-C(=O)-morpholine |

N-Substitutions of the Morpholine Ring Nitrogen

The secondary amine in the morpholine ring of this compound provides a key site for functionalization through N-substitution reactions.

N-Acylation: The nitrogen atom can be readily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. reddit.comhacettepe.edu.tr For example, reaction with acetyl chloride would yield N-acetyl-(R)-methyl morpholine-2-carboxylate. google.com This allows for the introduction of a wide variety of acyl groups, which can serve as protecting groups or as functional handles for further transformations.

N-Alkylation: N-alkylation can be achieved by reacting the morpholine nitrogen with alkyl halides or other alkylating agents. researchgate.netresearchgate.net For instance, N-methylation of morpholine can be accomplished using various methylating agents. asianpubs.org This derivatization is crucial for the synthesis of N-substituted morpholine derivatives, which often exhibit distinct biological activities compared to their N-unsubstituted counterparts.

| Reaction | Reagents | Product |

| N-Acylation | Acyl chloride, Base | N-Acyl-(R)-methyl morpholine-2-carboxylate |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(R)-methyl morpholine-2-carboxylate |

Chemical Transformations and Reactivity Profiles of R Methyl Morpholine 2 Carboxylate

Reactions of the Carboxylate Moiety

The methyl ester group in (R)-Methyl morpholine-2-carboxylate is susceptible to a variety of transformations common to carboxylic acid derivatives. These reactions allow for the modification of the carboxylate group into other important functional groups, often with retention of the adjacent stereocenter.

Ester Hydrolysis and Transesterification

Ester hydrolysis, the conversion of the ester to a carboxylic acid, is a fundamental transformation. In a study on related N-tosylated morpholine (B109124) derivatives, the methyl ester was hydrolyzed to the corresponding carboxylic acid, a key step for further functionalization. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, or saponification, involves treatment with a base such as lithium hydroxide (B78521) or sodium hydroxide in a water-miscible solvent, followed by acidic workup to yield the carboxylic acid. Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is achieved by heating the ester in the presence of a strong acid and excess water.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is often facilitated by using the desired alcohol as the solvent to drive the reaction to completion. This method is useful for introducing different alkyl groups to the carboxylate moiety, which can alter the physical and chemical properties of the molecule.

Table 1: Illustrative Conditions for Ester Hydrolysis of a Related Morpholine Derivative

| Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Methyl 2-methyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | LiOH, THF/H₂O | 2-Methyl-3-hydroxy-4-tosylmorpholine-2-carboxylic acid | Good |

Data is for a related N-tosylated derivative as a representative example.

Reduction to Chiral Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding the chiral amino alcohol (R)-(morpholin-2-yl)methanol. This transformation is crucial for the synthesis of various biologically active compounds and chiral ligands.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the alcohol. Due to its high reactivity, LiAlH₄ will readily reduce the ester to the corresponding primary alcohol. chemistrysteps.comwizeprep.com

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters under standard conditions. wizeprep.comyoutube.comquora.com However, its reactivity can be enhanced by using additives or by activating the ester group. For instance, the conversion of the corresponding carboxylic acid (obtained after hydrolysis) to a mixed anhydride (B1165640) allows for subsequent reduction with NaBH₄ at low temperatures. acs.org

Table 2: Reagents for the Reduction of Esters to Alcohols

| Reagent | Substrate Compatibility | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduces esters, carboxylic acids, amides, ketones, aldehydes | Anhydrous THF or Et₂O, followed by aqueous workup | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones; generally unreactive with esters | Methanol (B129727) or Ethanol (B145695) | No reaction with ester |

This table provides general reactivity patterns for the specified reducing agents.

Nucleophilic Acyl Substitution Reactions

The carboxylate moiety of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles. This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group.

Reaction with organometallic reagents, such as Grignard reagents (RMgX), leads to the formation of tertiary alcohols. The reaction proceeds through the initial formation of a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com For example, treatment of a related morpholine amide with a Grignard reagent has been shown to be a high-yielding transformation. acs.org

Amidation, the formation of an amide, can be achieved by reacting the ester with an amine. This reaction is often slow and may require high temperatures or the use of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like HBTU. organic-chemistry.org

Reactions Involving the Morpholine Ring

The morpholine ring of this compound contains a secondary amine and an ether linkage, both of which can participate in chemical reactions.

Electrophilic Attack on the Nitrogen Atom

The nitrogen atom of the morpholine ring is nucleophilic and can react with various electrophiles.

N-Alkylation: The secondary amine can be alkylated using alkyl halides. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. N-methylation of morpholine, for example, is a well-established industrial process. asianpubs.org

N-Acylation: The nitrogen can also be acylated using acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative. A common and important acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is widely used in organic synthesis to protect the amine functionality during subsequent transformations. Patents have described the N-Boc protection of related morpholine-2-carboxylate derivatives. google.com

Table 3: Examples of N-Functionalization of Morpholine Derivatives

| Reaction Type | Electrophile | Reagents and Conditions | Product |

|---|---|---|---|

| N-Methylation | Dimethyl Carbonate | High Temperature | N-Methylmorpholine |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine), Solvent (e.g., THF) | N-Boc-morpholine derivative |

Data is for the parent morpholine or related derivatives as representative examples.

Ring-Opening Reactions and Subsequent Transformations

The morpholine ring is generally stable under many reaction conditions. However, under harsh conditions or with specific reagents, ring-opening can occur. The ether linkage can be cleaved by strong acids, such as hydrobromic acid or hydroiodic acid, at high temperatures. The secondary amine can also direct ring-opening reactions. For instance, N-acylation can activate the ring towards nucleophilic attack.

The synthesis of morpholines often involves the ring-opening of activated aziridines or azetidines with an appropriate alcohol, followed by intramolecular cyclization, highlighting the utility of ring-opening/closing strategies in this chemical space. nih.gov While specific studies on the ring-opening of this compound are not prevalent in the literature, the fundamental principles of ether and amine reactivity suggest that such transformations are plausible under forcing conditions, leading to linear amino alcohol derivatives that can be used in further synthetic elaborations.

Functionalization of the Morpholine Ring

The morpholine scaffold, with its inherent polarity and hydrogen bonding capabilities, is a privileged motif in medicinal chemistry. The ability to introduce a variety of substituents onto the morpholine ring of this compound allows for the fine-tuning of its physicochemical properties and the exploration of its potential in diverse applications.

Functionalization can occur at several positions on the morpholine ring, primarily at the nitrogen atom (N-functionalization) and the carbon atoms adjacent to the heteroatoms.

N-Functionalization: The secondary amine of the morpholine ring is a nucleophilic center, readily undergoing a range of reactions.

N-Alkylation: The nitrogen can be alkylated to introduce various alkyl or arylmethyl groups. For instance, the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine with benzyl (B1604629) chloride in the presence of potassium carbonate in acetonitrile (B52724) yields the corresponding N-benzyl derivative. mdpi.com Another approach involves the gas-phase N-alkylation of morpholine with alcohols over a CuO–NiO/γ–Al2O3 catalyst, which has been shown to be effective for producing N-methylmorpholine from methanol with high conversion and selectivity. researchgate.net

N-Acylation: Acylation of the nitrogen atom is another common transformation, leading to the formation of amides. This can be achieved using various acylating agents such as acid chlorides or anhydrides. These reactions are crucial for introducing a wide array of functional groups and for modifying the electronic properties of the morpholine nitrogen.

C-Functionalization: Introducing substituents at the carbon atoms of the morpholine ring, particularly at the C3, C5, and C6 positions, allows for the creation of more complex and sterically defined molecules.

Functionalization at the 2- and 3-Positions: Research has demonstrated the diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners. nih.gov One approach involves the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, leading to morpholine hemiaminals that can be further elaborated. nih.gov For instance, a visible light-promoted direct decarboxylative Giese-type reaction can be employed to functionalize the 2-position. nih.gov

Diastereoselective Synthesis of Substituted Morpholines: Diastereoselective protocols have been developed for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. nih.gov The key step to control the C2-C3 relative stereochemistry is the condensation between a 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine. nih.gov Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has also been utilized for the diastereoselective synthesis of highly substituted morpholines. rsc.org

The following table summarizes selected examples of functionalization reactions on the morpholine ring, though not all start directly from this compound, they illustrate the general reactivity of the morpholine scaffold.

| Reaction Type | Reagents and Conditions | Product Description | Reference |

| N-Alkylation | Benzyl chloride, K2CO3, Acetonitrile, reflux | N-benzylated morpholine derivative | mdpi.com |

| N-Methylation | Methanol, CuO–NiO/γ–Al2O3 catalyst, 220 °C, 0.9 MPa | N-methylmorpholine | researchgate.net |

| C2/C3-Functionalization | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylates, base | 2- and 3-substituted morpholine hemiaminals | nih.gov |

| Diastereoselective C2/C3-Functionalization | 5,6-Diethoxy-5,6-dimethyl-1,4-dioxan-2-one, imine, acid/base catalysis | 2,3-trans- or 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters | nih.gov |

| Diastereoselective Cyclization | Nitrogen-tethered allenols, Rhodium catalyst | Highly substituted morpholines | rsc.org |

Stereochemical Integrity During Transformations

A paramount consideration when working with a chiral molecule like this compound is the preservation of its stereochemical integrity. The stereocenter at the C2 position is a key feature, and its retention or controlled inversion is crucial for the synthesis of enantiomerically pure target molecules.

Strategies to Mitigate Racemization

Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a potential issue in any reaction involving a chiral center. For this compound, racemization can occur if the C2-proton is abstracted to form an enolate or an equivalent planar intermediate, which can then be protonated from either face, leading to a loss of stereochemical information.

Several strategies can be employed to minimize or prevent racemization during the chemical manipulation of this compound:

Use of N-Protecting Groups: The introduction of a suitable protecting group on the morpholine nitrogen can significantly influence the reactivity and conformational rigidity of the ring. Bulky protecting groups can sterically hinder the approach of bases to the C2-proton, thereby reducing the likelihood of enolization and subsequent racemization.

Careful Choice of Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the stereochemical outcome of a reaction.

Bases: The use of non-nucleophilic, sterically hindered bases can be advantageous. Strong, unhindered bases are more likely to cause epimerization.

Temperature: Performing reactions at low temperatures often helps to suppress racemization by reducing the rate of the undesired epimerization pathway relative to the desired reaction.

Solvents: The polarity of the solvent can influence the stability of charged intermediates and transition states. The use of aprotic solvents may be preferable in some cases to disfavor the formation of enolates.

Reaction Type: Certain reaction types are inherently less prone to causing racemization. For example, reactions that proceed via a concerted mechanism or through intermediates that retain the stereochemistry of the starting material are desirable.

The following table outlines general strategies to maintain stereochemical integrity.

| Strategy | Rationale | Example Application |

| N-Protection | A bulky protecting group can sterically shield the C2-proton from abstraction by a base. | Use of a Boc or Cbz protecting group on the nitrogen. |

| Low Temperature | Reduces the kinetic energy of the system, often favoring the desired reaction pathway over epimerization. | Performing base-mediated reactions at -78 °C. |

| Hindered Base | A sterically demanding base is less likely to access and abstract the C2-proton. | Using lithium diisopropylamide (LDA) instead of smaller bases like sodium hydride. |

| Aprotic Solvent | Can disfavor the formation of enolate intermediates that can lead to racemization. | Using tetrahydrofuran (THF) or diethyl ether as the solvent. |

By carefully selecting reaction conditions and employing appropriate protective group strategies, the stereochemical integrity of this compound can be maintained throughout a synthetic sequence, allowing for its effective use in the construction of complex, enantiomerically pure molecules.

Applications of R Methyl Morpholine 2 Carboxylate As a Chiral Synthon

Construction of Complex Chiral Heterocyclic Scaffolds

The intrinsic structure of (R)-Methyl morpholine-2-carboxylate, featuring a stereocenter and multiple functionalization points (the secondary amine, the ester, and the ring itself), provides a robust platform for the synthesis of more complex heterocyclic systems. Chemists can leverage the amine for N-alkylation or N-acylation, while the ester group can be hydrolyzed, reduced, or converted into amides, opening pathways to diverse derivatives.

One key application is in the generation of conformationally constrained dipeptide mimetics. nih.govnih.gov By incorporating the morpholine-2-carboxylate core into a peptide sequence, researchers can introduce a rigid turn or bend. This is crucial for studying protein-protein interactions and for designing enzyme inhibitors, where a specific three-dimensional structure is necessary for biological activity. For instance, bicyclic morpholine (B109124) derivatives, synthesized from related chiral pool materials, serve as precursors to valuable chiral ligands used in asymmetric catalysis, highlighting the scaffold's utility in creating complex, functional molecules. researchgate.net The synthesis of such bicyclic structures often involves intramolecular cyclization strategies, starting from a suitably derivatized morpholine precursor.

Asymmetric Synthesis of Biologically Active Molecules

The enantiopure nature of this compound is paramount in the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Precursor in Natural Product Synthesis

While the direct total synthesis of a specific natural product starting from this compound is not extensively documented in readily available literature, the morpholine motif is present in various natural products. researchgate.netsigmaaldrich.com The synthesis of these complex molecules often relies on the iterative coupling of bifunctional building blocks. nih.gov Chiral synthons like this compound are ideal candidates for such strategies, providing a pre-packaged, stereochemically defined fragment that can be incorporated into a larger molecular framework, significantly simplifying the synthetic challenge. nih.gov The general approach involves deconstructing a target natural product into key fragments, one of which could be a morpholine derivative, and then synthesizing it from a suitable chiral starting material. mdpi.com

Building Block for Pharmaceutical Intermediates

The morpholine ring is a cornerstone in the design of numerous pharmaceuticals. Consequently, chiral morpholine derivatives are critical intermediates in the pharmaceutical industry. acs.org For example, the oxazolidinone antibiotic Linezolid (B1675486) and the NK1 receptor antagonist Aprepitant both contain a chiral morpholine or a structurally related oxazolidinone core. rsc.orgacs.orgresearchgate.net

While many reported syntheses of these drugs utilize other chiral precursors, the fundamental importance of the chiral morpholine scaffold is undisputed. researchgate.netorientjchem.orgnih.govgoogle.comnih.gov The synthesis of chiral 2-substituted morpholines is a key step, and building blocks that provide this moiety in an enantiomerically pure form are highly sought after. This compound serves as such a building block, primarily for the synthesis of bioactive molecules targeting the central nervous system (CNS) or for anticancer agents. rsc.org

| Drug | Therapeutic Class | Relevance of Morpholine Scaffold |

| Linezolid | Antibiotic (Oxazolidinone) | The core structure contains a substituted morpholine ring crucial for its antibacterial activity. orientjchem.orgnih.gov |

| Aprepitant | Antiemetic (NK1 Antagonist) | Features a complex morpholine ether derivative essential for its mechanism of action. acs.orgresearchgate.netgoogle.com |

Development of Chiral Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs. sigmaaldrich.comnih.gov Chiral phosphine (B1218219) ligands, in particular, are widely used in transition-metal-catalyzed reactions like asymmetric hydrogenation. ambeed.commusechem.com

This compound can be envisioned as a precursor for novel chiral ligands. By chemically modifying the amine and ester functionalities, it is possible to introduce phosphine groups to create bidentate or P,N-type ligands. The rigid morpholine backbone provides a well-defined chiral environment around the metal center, which is critical for inducing high enantioselectivity in catalytic reactions. A review article highlights the synthesis of a bicyclic morpholine that serves as an intermediate for a chiral ligand used in the addition of diethylzinc (B1219324) to aldehydes, demonstrating the potential of this scaffold in catalysis. researchgate.net

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govacs.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used to generate libraries of diverse, drug-like molecules. wikipedia.orgchemistnotes.comorganic-chemistry.org

This compound can be adapted for use in these powerful reactions. For the Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, the morpholine derivative can serve as the amine component. wikipedia.org This would require initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a separate reaction where this new amino acid is used as the bifunctional amine/carboxylic acid component. Alternatively, the secondary amine of the morpholine ring could be used directly. This approach allows the direct incorporation of the chiral morpholine scaffold into a complex, peptide-like structure, rapidly generating novel and diverse molecular entities for screening in drug discovery programs. nih.govchemistnotes.com

Role in Medicinal Chemistry and Drug Discovery Conceptual Framework

Design of Morpholine-Based Drug Candidates

The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. enamine.netnih.gov Its presence can confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. enamine.netnih.gov The incorporation of (R)-Methyl morpholine-2-carboxylate into drug design provides a strategic approach to introduce this valuable heterocycle. The defined stereochemistry at the C2 position is crucial for specific interactions with biological targets, potentially leading to enhanced potency and selectivity. vulcanchem.com

The design of drug candidates utilizing this scaffold often involves modification at several key positions. The secondary amine of the morpholine ring can be functionalized to introduce various substituents, thereby modulating the compound's polarity, basicity, and ability to form hydrogen bonds. The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides and other functional groups, allowing for extensive exploration of the chemical space around this chiral center. These modifications are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. nih.gov

Exploration of Structure-Activity Relationships (SAR) within (R)-Morpholine-2-carboxylate Derivatives

The systematic modification of the (R)-morpholine-2-carboxylate scaffold is a cornerstone of structure-activity relationship (SAR) studies. nih.gove3s-conferences.org By synthesizing and evaluating a series of analogs, medicinal chemists can elucidate the key structural features required for biological activity.

Key areas of SAR exploration include:

N-Substitution: The nature of the substituent on the morpholine nitrogen significantly impacts a compound's properties. For instance, the introduction of aryl or heteroaryl groups can lead to interactions with aromatic-binding pockets in target proteins. The size, electronics, and hydrogen-bonding capacity of this substituent are critical determinants of activity.

C2-Position Modifications: The carboxylate group at the C2 position offers a prime location for modification. Conversion to various amides, for example, can introduce new hydrogen bond donors and acceptors, as well as diverse lipophilic or polar groups. The stereochemistry at this position is often critical for maintaining the correct orientation of these groups for optimal target engagement.

Ring Substitutions: Although less common, substitution at other positions on the morpholine ring can also be explored to fine-tune the molecule's conformation and physicochemical properties.

A recent study on morpholine-based thiazole (B1198619) derivatives as carbonic anhydrase-II inhibitors highlighted that strategic modifications, such as the introduction of an N-benzyl group, can significantly influence potency. rsc.org Such SAR studies are crucial for optimizing lead compounds into clinical candidates. researchgate.net

Stereoselective Synthesis of Enantiopure Pharmaceutical Agents

The (R)-configuration of the stereocenter in this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. vulcanchem.comunimi.it The use of a single enantiomer is often critical in drug development to avoid off-target effects and to maximize therapeutic efficacy, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Prodrug Strategies Involving the Carboxylate Functionality

The carboxylate group of (R)-morpholine-2-carboxylate, or its hydrolyzed carboxylic acid form, presents an ideal handle for the implementation of prodrug strategies. nih.gov Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. nih.gov This approach is often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov

Bioisosteric Replacements Derived from the Morpholine Skeleton

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The morpholine ring itself is often considered a bioisostere of other cyclic structures. enamine.net However, derivatives of this compound can also serve as templates for the design of novel bioisosteres.

For instance, the morpholine ring can be replaced by other heterocyclic systems to explore different spatial arrangements and electronic properties while maintaining key interactions with the target. tcichemicals.comnih.gov Researchers at GlaxoSmithKline have shown that cyclopropyl (B3062369) pyran (CPP) groups can act as effective isosteres for N-pyrimidyl morpholines. drughunter.com This replacement resulted in a compound with similar potency and solubility but improved selectivity. drughunter.com Such scaffold hopping can lead to new chemical entities with improved drug-like properties and potentially novel intellectual property. nih.gov

Below is a table summarizing the key applications of this compound in medicinal chemistry:

| Application Area | Description | Key Advantages |

| Drug Candidate Design | Serves as a chiral scaffold for introducing the beneficial morpholine moiety into potential drugs. | Improved solubility, metabolic stability, and defined stereochemistry for target interaction. |

| Structure-Activity Relationship (SAR) Studies | Allows for systematic modification at the nitrogen and carboxylate positions to optimize biological activity. | Elucidation of key structural requirements for potency and selectivity. |

| Stereoselective Synthesis | Acts as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals. | Avoidance of off-target effects and maximization of therapeutic efficacy. |

| Prodrug Strategies | The carboxylate group provides a handle for creating prodrugs with improved pharmacokinetic properties. | Enhanced absorption, distribution, and targeted drug delivery. |

| Bioisosteric Replacements | The morpholine skeleton can be used as a template to design novel bioisosteres with improved properties. | Potential for new chemical entities with enhanced potency, selectivity, and novelty. |

Advanced Characterization and Enantiomeric Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the molecular structure of (R)-Methyl morpholine-2-carboxylate by providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, distinct signals corresponding to the protons of the morpholine (B109124) ring and the methyl ester group are expected. The chemical shifts and coupling patterns provide information about the local electronic environment and connectivity of the protons. For instance, the protons on the morpholine ring would appear as a complex set of multiplets, while the methyl ester protons would typically be a sharp singlet. docbrown.info ¹³C NMR provides complementary information, showing distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the morpholine ring. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For methyl morpholine-2-carboxylate, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. nih.gov The mass spectrum would show a prominent peak for the molecular ion [M]+ or protonated molecule [M+H]+, confirming the molecular weight of 145.16 g/mol . nih.govuni.lu Fragmentation patterns observed in the spectrum can also offer structural clues. Predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of methyl morpholine-2-carboxylate would exhibit characteristic absorption bands. A strong absorption peak around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. C-O stretching vibrations for the ether and ester groups would appear in the 1200-1100 cm⁻¹ region, and N-H bending vibrations (if the secondary amine is not protonated) and C-H stretching vibrations would also be present. nih.govnist.govdocbrown.info

Table 1: Summary of Expected Spectroscopic Data for Methyl Morpholine-2-carboxylate

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~3.7 ppm (s, 3H, -OCH₃); Multiplets for morpholine ring protons (7H) docbrown.infochemicalbook.com |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm (C=O); ~52 ppm (-OCH₃); Resonances for morpholine ring carbons nih.gov |

| Mass Spec (ESI-MS) | Molecular Ion | m/z = 146.08 [M+H]⁺ uni.lu |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ (C=O stretch); ~1200-1100 cm⁻¹ (C-O stretch) nih.govdocbrown.info |

Chromatographic Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial to quantify the purity of a sample of this compound. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. nih.gov The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For a compound like methyl morpholine-2-carboxylate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are often effective. nih.govbgb-analytik.com The separation can be optimized by varying the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) for normal phase, or acetonitrile (B52724)/methanol (B129727) and water/buffer for reversed-phase) and the flow rate. nih.govsigmaaldrich.comsigmaaldrich.com The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the precise calculation of the enantiomeric excess. nih.gov

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an alternative. This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.net The differential interaction between the enantiomers and the CSP allows for their separation and subsequent quantification by a detector like a flame ionization detector (FID).

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) nih.gov |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | ~8.5 min |

| Retention Time (S)-enantiomer | ~10.2 min |

| Resolution (Rs) | > 1.5 |

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods measure the differential interaction of chiral molecules with polarized light and are instrumental in assigning the absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. nih.gov The sign of the Cotton effect can often be correlated to the absolute configuration through empirical rules or by comparison with quantum mechanical calculations. nih.govrsc.org For this compound, the chromophoric ester group would be the primary focus for CD analysis.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum (via the Kronig-Kramers relations) and can also be used to assign absolute configuration. The specific rotation at a single wavelength (commonly the sodium D-line, 589 nm) is a characteristic physical constant for an enantiomer but is generally less reliable for configuration assignment than a full CD or ORD spectrum.

Table 3: Chiroptical Properties for Configuration Assignment

| Method | Parameter | Expected Result for (R)-enantiomer |

|---|---|---|

| Circular Dichroism | Cotton Effect Sign | Hypothetical: Positive or Negative Cotton effect at a specific wavelength related to the n→π* transition of the carbonyl group. nih.gov |

| Optical Rotation | Specific Rotation [α] | A specific, measurable value (e.g., [α]D = +X.X deg·cm³·g⁻¹·dm⁻¹) |

X-ray Crystallography for Solid-State Stereochemical Analysis

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.

This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. This reveals exact bond lengths, bond angles, and torsional angles. For morpholine derivatives, the six-membered morpholine ring is typically found to adopt a stable chair conformation in the solid state. iucr.orgresearchgate.net

Crucially, for chiral molecules, the use of X-rays of a suitable wavelength allows for the observation of anomalous dispersion effects. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration of the molecule in the crystal can be determined without ambiguity. nih.gov The result is a complete and high-resolution picture of the molecule's stereochemistry in the solid state.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ = 90° |

| Morpholine Ring Conformation | Chair iucr.org |

| Absolute Configuration Parameter | Flack parameter close to 0 |

| Refinement R-factor | < 0.05 nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. For a flexible molecule like (R)-Methyl morpholine-2-carboxylate, multiple conformations with different energies exist. Quantum chemical calculations, particularly at the level of Density Functional Theory (DFT), are instrumental in identifying the stable conformers and quantifying their relative energies.

A systematic conformational search using quantum chemical methods would be necessary to definitively determine the global minimum energy structure of this compound and the relative energies of other low-lying conformers. Such a study would typically involve geometry optimization of various possible conformers and the calculation of their single-point energies at a high level of theory.

Table 1: Calculated Relative Energies of Conformers for a Model 2-Substituted Morpholine (B109124) System

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Axial | DFT/B3LYP/6-31G(d) | 0.00 |

| Equatorial | DFT/B3LYP/6-31G(d) | 1.5 - 3.0 |

Note: This table presents hypothetical data based on general principles and findings for related 2-substituted heterocyclic systems to illustrate the expected energy differences. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, activation energies, and reaction pathways. For this compound, two key reactive sites are the morpholine nitrogen and the methyl carboxylate group.

The secondary amine of the morpholine ring is susceptible to N-alkylation, a common reaction for introducing molecular diversity. DFT studies on the N-alkylation of morpholine with alcohols have elucidated the catalytic cycle, involving the oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction. researchgate.net A study on the N-methylation of morpholine with methanol (B129727) reported an apparent activation energy of 46.20 kJ mol⁻¹. researchgate.net

The methyl carboxylate group can undergo various transformations, such as hydrolysis or amidation, to generate the corresponding carboxylic acid or amide derivatives. The mechanism of acid-catalyzed esterification, the reverse reaction of hydrolysis, has been studied using DFT, revealing the formation of cyclic transition states. researchgate.net These computational studies provide a framework for understanding and predicting the reactivity of this compound in various synthetic transformations.

Table 2: Calculated Activation Energies for Reactions of Morpholine Derivatives from DFT Studies

| Reaction | Catalyst | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

| N-methylation of morpholine with methanol | CuO–NiO/γ–Al2O3 | - | 11.04 | researchgate.net |

| Urethane formation from phenyl isocyanate and butan-1-ol | Morpholine | BHandHLYP/6-31G(d) | Varies with step | nih.gov |

| Acid-catalyzed esterification of acetic acid with methanol | Acid | DFT/SMD | Varies with step | researchgate.net |

Molecular Dynamics Simulations of Derivatized Structures

While quantum chemical calculations provide insights into static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations are particularly useful for studying the conformational flexibility, solvation, and interactions of derivatized structures of this compound with their environment, such as in aqueous solution or in complex with a biological target.

For instance, MD simulations can be employed to study how modifications to the core structure, such as the introduction of different substituents on the morpholine nitrogen or the conversion of the ester to an amide, affect the conformational landscape and the molecule's interaction with water molecules. researchgate.net In the context of drug design, MD simulations are crucial for understanding the stability of a ligand within the binding site of a protein and for calculating binding free energies. acs.org Recent studies on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors utilized 100 ns MD simulations to confirm stable protein-ligand interactions. mdpi.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Small Molecule in Water

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, CHARMM |

| Water Model | SPC, TIP3P, TIP4P |

| Simulation Box | Cubic or dodecahedral with periodic boundary conditions |

| Temperature | 300 K (controlled by a thermostat, e.g., V-rescale) |

| Pressure | 1 bar (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

This table provides a general set of parameters and is not specific to this compound.

In Silico Screening and Design of Related Analogues

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govnih.gov In silico screening and design are powerful computational strategies to explore the chemical space around the this compound core and identify new analogues with potentially improved biological activity and pharmacokinetic profiles.

Virtual screening involves the computational testing of large libraries of compounds against a biological target to identify potential "hits". nih.govnih.gov This can be done through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, such as molecular docking, which predict the binding pose and affinity of a molecule to a protein's binding site. eurekaselect.com

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. nih.govresearchgate.net This early assessment of drug-likeness helps to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. For example, in silico ADMET predictions were performed on a series of novel morpholine-derived thiazoles to evaluate their pharmacokinetic properties. nih.govresearchgate.net

By combining these in silico techniques, researchers can rationally design libraries of analogues of this compound with modifications at the morpholine nitrogen, the ester group, or other positions on the ring. These designed compounds can then be prioritized for synthesis and biological evaluation based on their predicted binding affinity, selectivity, and ADMET properties.

Table 4: Predicted ADMET Properties for a Set of Hypothetical Morpholine Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |

| Analogue 1 | 250.3 | 1.8 | 1 | 4 | High |

| Analogue 2 | 310.4 | 2.5 | 2 | 5 | High |

| Analogue 3 | 450.5 | 4.2 | 1 | 6 | Moderate |

| Analogue 4 | 520.6 | 5.5 | 3 | 7 | Low |

Note: This table presents hypothetical data for illustrative purposes. The predicted properties are calculated using various computational models and algorithms.

Emerging Trends and Future Research Directions for R Methyl Morpholine 2 Carboxylate

(R)-Methyl morpholine-2-carboxylate, a chiral heterocyclic compound, is gaining attention as a valuable building block in various chemical fields. Its unique structural features, combining an ether, a secondary amine, and a stereocenter adjacent to an ester group, make it a versatile synthon. Research is increasingly focused on developing more efficient, sustainable, and scalable methods for its synthesis and exploring its potential in novel applications. This article delves into the emerging trends and future research directions concerning this specific molecule.

Q & A

Q. Optimization Strategies :

- Adjust reaction temperature (e.g., 0–5°C for stereochemical control).

- Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic Question: How is the stereochemical purity of this compound validated in synthetic batches?

Methodological Answer:

- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol .

- NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomer signals in or NMR .

- Polarimetry : Compare specific rotation values with literature data (e.g., [α] = +12.5° in methanol) .

Advanced Question: How do reaction conditions influence the nucleophilic reactivity of the morpholine ring in this compound?

Methodological Answer:

The morpholine ring’s nitrogen atom acts as a nucleophile. Reactivity depends on:

- pH : Protonation at acidic pH reduces nucleophilicity, while deprotonation in basic conditions enhances it.

- Substituent Effects : Electron-withdrawing groups (e.g., methyl ester) decrease ring basicity, slowing reactions like alkylation or acylation .

- Solvent Polarity : Polar solvents stabilize transition states in SN2 reactions (e.g., substitution at the morpholine nitrogen) .

Q. Experimental Design :

- Conduct kinetic studies under varying pH (3–10) and solvent systems (water, DMSO, THF).

- Use NMR to track reaction progress and DFT calculations to model transition states .

Advanced Question: How can contradictory biological activity data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

- Enantiomeric impurities : Even 2–5% (S)-isomer contamination can skew receptor-binding assays. Validate ee >99% via chiral HPLC .

- Solubility Variability : Test derivatives in multiple solvents (e.g., PBS, DMSO) to assess aggregation effects.

- Cell-line Specificity : Compare activity across different cell lines (e.g., HEK293 vs. HeLa) to identify target specificity .

Case Study :

A 2023 study found that methyl ester hydrolysis in vivo generates free carboxylic acid, altering pharmacokinetics. Use LC-MS to monitor metabolite profiles .

Advanced Question: What computational tools are effective for predicting the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., GPCRs) to predict binding affinities.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl esters) on bioactivity using datasets from PubChem .

Validation :

Compare computational predictions with in vitro assays (e.g., IC values from enzyme inhibition studies) .

Advanced Question: How do structural modifications of this compound impact its role in asymmetric catalysis?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., tert-butyl) on the morpholine ring enhance enantioselectivity in aldol reactions.

- Electronic Effects : Electron-deficient esters (e.g., trifluoroethyl) improve catalytic turnover in Michael additions .

Q. Experimental Workflow :

Synthesize derivatives with varied substituents.

Test catalytic efficiency in model reactions (e.g., proline-mediated aldol).

Analyze ee via chiral GC or HPLC .

Advanced Question: What strategies mitigate racemization during large-scale synthesis of this compound?

Methodological Answer:

- Low-Temperature Processing : Maintain reactions below 10°C to slow epimerization.

- Protective Groups : Use Boc or Fmoc groups to stabilize the chiral center during carboxylation .

- In-line Monitoring : Implement PAT (Process Analytical Technology) with FTIR to detect racemization in real-time .

Advanced Question: How can longitudinal studies address stability issues of this compound in storage?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Degradant Identification : Use HRMS and - HSQC NMR to characterize byproducts (e.g., hydrolyzed carboxylic acid) .

- Packaging Optimization : Compare stability in amber glass vs. polymer-coated vials under nitrogen atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.